molecular formula C13H19FN2O B3074211 [(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine CAS No. 1019491-48-5

[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine

Cat. No.: B3074211
CAS No.: 1019491-48-5
M. Wt: 238.3 g/mol
InChI Key: TVZAMKZNNSXJFE-UHFFFAOYSA-N
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Description

[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine is an organic compound with the molecular formula C13H19FN2O It is a derivative of morpholine and contains a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine typically involves the reaction of 3-fluorobenzyl chloride with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-Fluorobenzyl chloride+2-(Morpholin-4-yl)ethylamineThis compound+HCl\text{3-Fluorobenzyl chloride} + \text{2-(Morpholin-4-yl)ethylamine} \rightarrow \text{this compound} + \text{HCl} 3-Fluorobenzyl chloride+2-(Morpholin-4-yl)ethylamine→this compound+HCl

The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in the study of receptor-ligand interactions and as a probe in biochemical assays.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine can be compared with other similar compounds, such as:

    [(3-Chlorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom in this compound provides different electronic properties and reactivity.

    [(3-Bromophenyl)methyl][2-(morpholin-4-yl)ethyl]amine:

    [(3-Methylphenyl)methyl][2-(morpholin-4-yl)ethyl]amine: The presence of a methyl group instead of a halogen atom results in different steric and electronic effects.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-morpholin-4-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-13-3-1-2-12(10-13)11-15-4-5-16-6-8-17-9-7-16/h1-3,10,15H,4-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZAMKZNNSXJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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